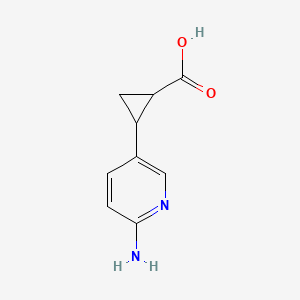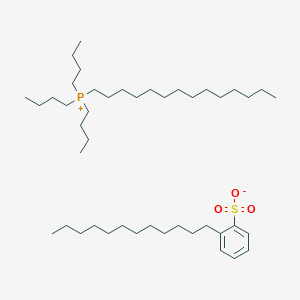
Tributyltetradecylphosphonium dodecylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyltetradecylphosphonium dodecylbenzenesulfonate is a quaternary ammonium surfactant with the molecular formula C₄₁H₈₁O₃PS and a molecular weight of 685.119 . This compound is known for its amphiphilic nature, meaning it contains both hydrophilic (water-attracting) and lipophilic (fat-attracting) parts, making it useful in various applications such as detergents, emulsifiers, and wetting agents.
Méthodes De Préparation
The synthesis of tributyltetradecylphosphonium dodecylbenzenesulfonate typically involves the reaction of tetradecylphosphonium salts with dodecylbenzenesulfonic acid. The reaction conditions often require controlled temperatures and the presence of a suitable solvent to facilitate the reaction. Industrial production methods may involve large-scale reactors and continuous processing to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Tributyltetradecylphosphonium dodecylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Tributyltetradecylphosphonium dodecylbenzenesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology experiments to improve cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Mécanisme D'action
The mechanism of action of tributyltetradecylphosphonium dodecylbenzenesulfonate involves its ability to interact with both hydrophilic and lipophilic substances. This interaction is facilitated by the amphiphilic nature of the compound, allowing it to form micelles and encapsulate hydrophobic molecules. The molecular targets and pathways involved in its action include cell membranes and various enzymes that interact with the surfactant properties of the compound .
Comparaison Avec Des Composés Similaires
Tributyltetradecylphosphonium dodecylbenzenesulfonate can be compared with other similar compounds, such as:
Trihexyltetradecylphosphonium bis(2-ethylhexyl)phosphate: Another quaternary ammonium surfactant with similar amphiphilic properties.
Trihexyltetradecylphosphonium bis(trifluoromethylsulfonyl)imide: Known for its high thermal stability and unique ionic properties.
Tributyltetradecylphosphonium chloride: A simpler quaternary ammonium compound with similar surfactant properties.
This compound stands out due to its specific combination of hydrophilic and lipophilic parts, making it particularly effective in forming micelles and enhancing solubility in various applications.
Propriétés
Numéro CAS |
817629-57-5 |
|---|---|
Formule moléculaire |
C44H85O3PS |
Poids moléculaire |
725.2 g/mol |
Nom IUPAC |
2-dodecylbenzenesulfonate;tributyl(tetradecyl)phosphanium |
InChI |
InChI=1S/C26H56P.C18H30O3S/c1-5-9-13-14-15-16-17-18-19-20-21-22-26-27(23-10-6-2,24-11-7-3)25-12-8-4;1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21/h5-26H2,1-4H3;12-13,15-16H,2-11,14H2,1H3,(H,19,20,21)/q+1;/p-1 |
Clé InChI |
UIWFKZBONQGUDI-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



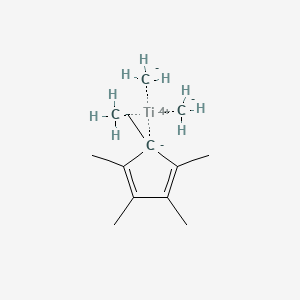
![1-[(2S)-6-amino-2-(dimethoxymethyl)-3-hydroxy-2-methyl-3,4-dihydrochromen-4-yl]-2-benzyl-3-cyanoguanidine](/img/structure/B14797509.png)
![2-Amino-1-[3-[[benzyl(methyl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14797516.png)
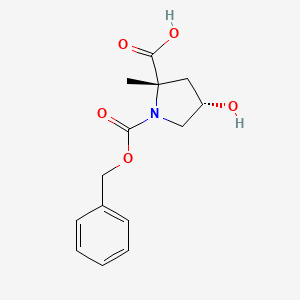
![Bn(-2)[Bn(-3)][Bn(-4)]Fuc(a1-2)a-Gal1Ac3Ac4Ac6Ac](/img/structure/B14797523.png)
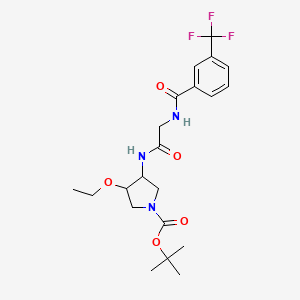

![[(6aR,6bR,8aR,14bR)-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-yl] acetate](/img/structure/B14797542.png)
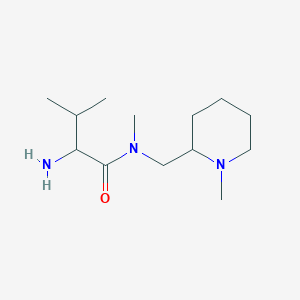
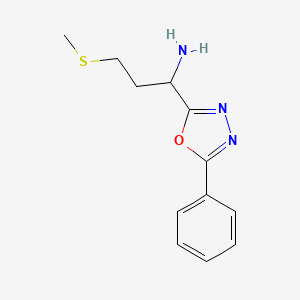
![5-Cyano-1h-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B14797565.png)
